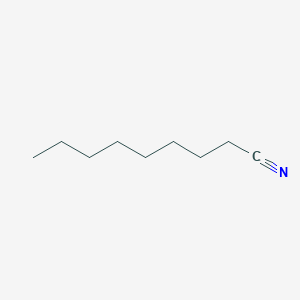
ácido piperidina-2-carboxílico
Descripción general
Descripción
. Es un derivado de ácido carboxílico de la piperidina y desempeña un papel significativo en varios procesos biológicos. El ácido pipecólico es un precursor crucial para muchos metabolitos secundarios microbianos, que tienen aplicaciones farmacéuticas .
Aplicaciones Científicas De Investigación
El ácido pipecólico tiene numerosas aplicaciones en la investigación científica:
Mecanismo De Acción
El ácido pipecólico ejerce sus efectos a través de varios objetivos y vías moleculares. En las plantas, regula la resistencia adquirida sistémica al mediar la acumulación de ácido pipecólico en respuesta a la infección por patógenos. Este proceso implica la aminotransferasa de lisina AGD2-LIKE DEFENSE RESPONSE PROTEIN1, que transfiere el grupo α-amino de la lisina a los oxoácidos aceptores, formando enaminic 2,3-deshidropipecólico. Este intermedio se convierte luego en ácido pipecólico mediante la reductasa ornitina ciclodesaminasa / μ-cristalina .
Análisis Bioquímico
Biochemical Properties
Piperidine-2-carboxylic acid is involved in several biochemical reactions, primarily as an intermediate in the lysine degradation pathway. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is Δ¹-piperideine-2-carboxylate reductase, which catalyzes the reduction of Δ¹-piperideine-2-carboxylate to piperidine-2-carboxylic acid . Additionally, piperidine-2-carboxylic acid is known to interact with CRYM, a taxon-specific protein that also binds thyroid hormones . These interactions are crucial for the compound’s role in metabolic processes and its involvement in certain disorders related to lysine metabolism.
Cellular Effects
Piperidine-2-carboxylic acid has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, elevated levels of piperidine-2-carboxylic acid have been associated with certain forms of epilepsy, such as pyridoxine-dependent epilepsy . This compound can also act as a chelating agent, forming complexes with metals like copper, which can impact cellular processes .
Molecular Mechanism
The molecular mechanism of piperidine-2-carboxylic acid involves its interactions with various biomolecules. It binds to enzymes like Δ¹-piperideine-2-carboxylate reductase, facilitating the conversion of lysine to piperidine-2-carboxylic acid . This compound can also act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and gene expression. For example, its accumulation in pipecolic acidemia can lead to disruptions in normal metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperidine-2-carboxylic acid can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that piperidine-2-carboxylic acid can be stable under certain conditions, but it may degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have observed that prolonged exposure to piperidine-2-carboxylic acid can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of piperidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as acting as a chelating agent and influencing metabolic pathways. At higher doses, piperidine-2-carboxylic acid can exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to disruptions in cellular processes and may cause toxicity in animal models .
Metabolic Pathways
Piperidine-2-carboxylic acid is involved in the lysine degradation pathway. It is synthesized from lysine through the action of enzymes like Δ¹-piperideine-2-carboxylate reductase . This compound can also be converted back to lysine through specific metabolic reactions. The involvement of piperidine-2-carboxylic acid in these pathways highlights its importance in maintaining metabolic flux and regulating metabolite levels .
Transport and Distribution
Within cells and tissues, piperidine-2-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of piperidine-2-carboxylic acid within specific tissues can impact its activity and function . Understanding these transport mechanisms is crucial for elucidating the compound’s role in different biological contexts.
Subcellular Localization
The subcellular localization of piperidine-2-carboxylic acid is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, piperidine-2-carboxylic acid may localize to the mitochondria or lysosomes, where it can participate in metabolic processes and influence cellular function . The precise localization of this compound is critical for understanding its biochemical roles.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido pipecólico se puede sintetizar mediante varios métodos. Un enfoque común implica la conversión de lisina en ácido pipecólico. Este proceso puede ocurrir a través de dos rutas principales: la pérdida del grupo α-amino de la lisina y la incorporación del ε-nitrógeno en el ácido pipecólico, o la pérdida del ε-nitrógeno y la incorporación del α-nitrógeno . Otro método implica el uso de enzimas purificadas e inmovilizadas, como transaminasa y reductasa de pirrolina-5-carboxilato, para lograr altas tasas de conversión .
Métodos de Producción Industrial: La producción industrial de ácido pipecólico a menudo implica procesos biocatalíticos. Por ejemplo, se ha desarrollado un enfoque de estrategia dual utilizando enzimas purificadas e inmovilizadas para producir ácido pipecólico de manera eficiente. Este método implica el acoplamiento de una transaminasa capaz de ε-desaminación de lisina con una reductasa de pirrolina-5-carboxilato, logrando altas tasas de conversión y sostenibilidad a través del reciclaje de cofactores .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido pipecólico experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Es un agente quelante y puede formar complejos con metales, como el cobre .
Reactivos y Condiciones Comunes: En reacciones de oxidación, el ácido pipecólico se puede convertir en ácidos hidroxi-pipecólicos utilizando dioxigenasas no hémicas de hierro (II) / α-cetoglutarato dependientes . Las reacciones de reducción a menudo implican el uso de agentes reductores como el borohidruro de sodio. Las reacciones de sustitución pueden ocurrir en condiciones ácidas o básicas, dependiendo del producto deseado.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen ácidos hidroxi-pipecólicos, dicetópiperazinas y varios derivados del ácido pipecólico utilizados en productos farmacéuticos .
Comparación Con Compuestos Similares
El ácido pipecólico es similar a otros aminoácidos no proteicos, como la prolina y la hidroxiprolina. es único debido a su papel como precursor de varios metabolitos secundarios microbianos con aplicaciones farmacéuticas . Compuestos similares incluyen:
Prolina: Otro aminoácido cíclico con una estructura de anillo de cinco miembros.
Hidroxiprolina: Un derivado hidroxilado de prolina.
Dicetópiperazinas: Dipeptidos cíclicos derivados de aminoácidos, incluido el ácido pipecólico.
La estructura y las funciones biológicas únicas del ácido pipecólico lo convierten en un compuesto valioso en varios campos de investigación e industria.
Propiedades
IUPAC Name |
piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69470-51-5 (mono-potassium salt), 15862-86-9 (hydrochloride salt/solvate) | |
| Record name | Pipecolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40862144 | |
| Record name | 2-Piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
314 mg/mL | |
| Record name | Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
535-75-1, 3105-95-1, 4043-87-2 | |
| Record name | Pipecolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipecolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipecolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pipecolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Piperidinecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPECOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H254GW7PVV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 °C | |
| Record name | Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















